Bisphenol A bis(2,3-dihydroxypropyl) ether
Overview
Description
Synthesis Analysis
The synthesis of bisphenol A derivatives and related compounds has been explored in various studies. For instance, fluorine-containing poly(ether)s with pendant hydroxyl groups were synthesized using bisphenol AF and bis(oxetane)s, employing catalysts such as quaternary onium salts and organic bases . Another approach involved the hydroxyethylation of bisphenol A using agents like ethylene oxide or ethylene chlorohydrin, as well as the chemical recycling of polycarbonate . Additionally, aromatic poly(ether benzoxazole)s were synthesized from bis(o-aminophenol) monomers and aromatic dicarboxylic acid chlorides, with the process involving polycondensation and subsequent thermal cyclodehydration .
Molecular Structure Analysis
The molecular structure of bisphenol A derivatives is characterized by the presence of hydroxyl groups and ether linkages. In some cases, the structure includes bulky diphenylfluorene units or crank and twisted noncoplanar structures, which can influence the solubility and thermal properties of the resulting polymers . The presence of sulfur-bearing side-groups in bisphenol A polyhydroxy ether allows for the formation of polymer-metal complexes with enhanced thermal stability and coordination properties .
Chemical Reactions Analysis
Bisphenol A derivatives can undergo various chemical reactions due to their functional groups. For example, the dithiocarboxylic side-groups in bisphenol A polyhydroxy ether exhibit strong chelating abilities, enabling coordination with various cations . The primary hydroxyl groups in fluorine-containing poly(ether)s can also participate in further chemical reactions, potentially leading to the synthesis of more complex polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of bisphenol A derivatives are influenced by their molecular structure. The fluorine-containing poly(ether)s with pendant hydroxyl groups were found to be highly transparent at 157 nm, with good transmittance . The polymer-metal complex from bisphenol A polyhydroxy ether with sulfur-bearing side-groups showed increased thermal stability . Aromatic poly(ether benzoxazole)s displayed high glass-transition temperatures and stability up to 380 °C in nitrogen, with significant weight losses occurring above 520 °C .
Toxicity and Environmental Impact
The toxicity of bisphenol A derivatives has been studied in zebrafish liver cells, where compounds like bisphenol A bis(3-chloro-2-hydroxypropyl) ether were found to disrupt lipid homeostasis through different mechanisms, highlighting the potential lipotoxicity of these compounds . This suggests that the environmental impact and safety of bisphenol A derivatives should be carefully considered in their applications.
Scientific Research Applications
Impact on Steroidogenesis in Leydig Cells
BADGE.2H2O, commonly used in the food-packing industry and dental sealants, influences steroidogenesis in mouse testicular Leydig cells. It increases the expression of the Nur77 gene, which is crucial in LH-mediated steroidogenesis, thereby disrupting testicular steroidogenesis. This effect is significant for understanding the substance's biological impacts (Ahn et al., 2008).
Biocompatibility of Metabolites
The metabolites of bisphenol A bis(2,3-dihydroxypropyl) ether, when compared to parent monomers, are less cytotoxic. They exhibit non-mutagenic and non-estrogenic properties. This finding is crucial in assessing the safety of materials used in dental practices (Kostoryz et al., 2003).
Analytical Methods for Detection in Human Samples
A high-performance liquid chromatography method has been developed for detecting BADGE.2H2O in human urine samples. This method is crucial for monitoring human exposure to this compound, particularly due to its presence in various consumer products (Tuzimski & Szubartowski, 2021).
Detection in Canned Foodstuffs
The presence of BADGE.2H2O in canned foodstuffs is a significant concern. Advanced methods such as high-performance liquid chromatography-tandem mass spectrometry have been developed to accurately determine its presence in these products (Zhao et al., 2013).
Occurrence in Human Blood and Adipose Fat
BADGE.2H2O and its derivatives are found in significant concentrations in human blood and adipose samples. This widespread occurrence indicates the extent of human exposure and accumulation, underscoring the need for further investigation into its health impacts (Wang et al., 2015).
Safety And Hazards
Future Directions
As an analytical reference standard, Bisphenol A bis(2,3-dihydroxypropyl) ether is used for the quantification of the analyte in food cans using high-performance chromatography-tandem mass spectrometry technique . It is expected to continue to play a significant role in food and environmental analysis .
properties
IUPAC Name |
3-[4-[2-[4-(2,3-dihydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,22-25H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISVZEWKUNUGQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971212 | |
Record name | 3,3'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}di(propane-1,2-diol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol A bis(2,3-dihydroxypropyl) ether | |
CAS RN |
5581-32-8 | |
Record name | Bisphenol A bis(2,3-dihydroxypropyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5581-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bispropane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}di(propane-1,2-diol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bispropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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